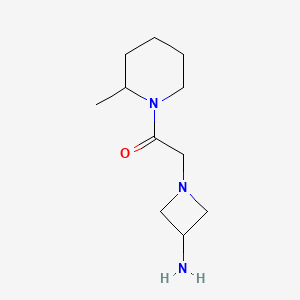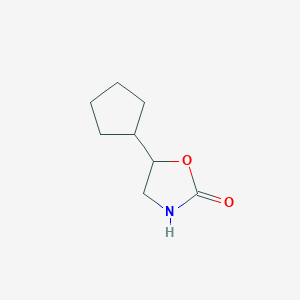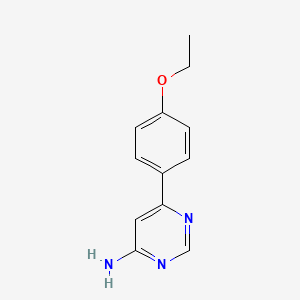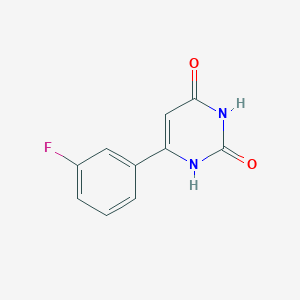
1-Benzyl-3-(2-methylphenyl)piperazine
Descripción general
Descripción
1-Benzyl-3-(2-methylphenyl)piperazine is a synthetic substance that does not occur naturally . It is categorized as a piperazine and has been detected in illicit tablets .
Molecular Structure Analysis
The molecular formula of this compound is C12H18N2 . The InChI Key is GRVNOUKHAZXMJK-UHFFFAOYSA-N . The SMILES representation is CC1=CC=CC=C1CN1CCNCC1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.29 g/mol . It is a clear colorless to yellow viscous liquid . The density is 1.001 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Antipsychotic and Antidepressant Potential
Research has indicated that certain derivatives of 1-Benzyl-3-(2-methylphenyl)piperazine exhibit potential as atypical antipsychotics. For instance, studies have focused on optimizing the structure of these compounds to improve their potency and oral bioavailability for treating conditions such as schizophrenia, with efforts aimed at reducing the induction of extrapyramidal side effects commonly associated with traditional antipsychotics (Bolós et al., 1996). Furthermore, specific piperazine derivatives are under investigation for their antidepressant properties, highlighting the versatility of this chemical structure in central nervous system therapies (Hvenegaard et al., 2012).
Anticancer and Antiproliferative Activities
Several studies have reported on the antiproliferative and erythroid differentiation effects of piperazine derivatives against various cancer cell lines, including human chronic myelogenous leukemia. These findings suggest a potential therapeutic application of these compounds in cancer treatment, demonstrating their ability to inhibit cell proliferation and induce differentiation, thereby contributing to cancer therapy (Saab et al., 2013).
Antimicrobial and Antifungal Properties
The synthesis of novel piperazine derivatives has been driven by the search for new antimicrobial and antifungal agents. Investigations into the antibacterial activities of these compounds against resistant bacterial strains and their potential as biofilm inhibitors highlight the significance of piperazine derivatives in addressing the challenge of antibiotic resistance. Specifically, compounds exhibiting potent biofilm inhibition activities against various bacterial strains have been identified, presenting a promising avenue for the development of new antibacterial therapies (Mekky & Sanad, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-Benzyl-3-(2-methylphenyl)piperazine is the GABA receptor . GABA, or gamma-aminobutyric acid, is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as an agonist at the GABA receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The action of this compound affects the GABAergic system, which is one of the main inhibitory neurotransmitter systems in the brain. The downstream effects of this action include a decrease in neuronal excitability and an overall reduction in the communication between nerve cells .
Pharmacokinetics
It is known that the compound is metabolized in the liver and excreted through the kidneys . The bioavailability of this compound is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronal excitability and an overall reduction in the communication between nerve cells . This can lead to a variety of effects, including a decrease in anxiety, a calming effect, and muscle relaxation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its ability to cross cell membranes and reach its target. Additionally, the presence of other substances, such as other drugs or compounds, can potentially interact with this compound and alter its effects .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-3-(2-methylphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a serotonin-norepinephrine-dopamine releasing agent, influencing the release of these neurotransmitters . The compound has been shown to interact with monoamine transporters, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This interaction is crucial for its psychoactive effects and potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the release of neurotransmitters, thereby impacting neuronal communication and function . Additionally, it may alter the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with monoamine transporters and receptors. The compound binds to these transporters, inhibiting the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition enhances neurotransmitter signaling, contributing to its psychoactive effects. Additionally, this compound may interact with other biomolecules, such as enzymes involved in neurotransmitter metabolism, further modulating its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound may result in alterations in cellular function, including changes in neurotransmitter levels and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits stimulant effects, similar to those of amphetamines . At higher doses, it may cause adverse effects, including acute psychosis, renal toxicity, and seizures . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings highlight the importance of dosage considerations in the potential therapeutic use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by hepatic enzymes . The compound undergoes biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications. Additionally, the interaction of this compound with enzymes and cofactors involved in its metabolism can influence its overall effects on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effects on cellular function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-benzyl-3-(2-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-7-5-6-10-17(15)18-14-20(12-11-19-18)13-16-8-3-2-4-9-16/h2-10,18-19H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAZAFOEUIOEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)

![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)

![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)

